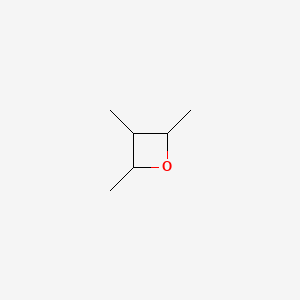

2,3,4-Trimethyloxetane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53778-61-3 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2,3,4-trimethyloxetane |

InChI |

InChI=1S/C6H12O/c1-4-5(2)7-6(4)3/h4-6H,1-3H3 |

InChI Key |

HTCOCLGRYILICZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC1C)C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Substituted Oxetanes

Cyclization Strategies for Oxetane (B1205548) Ring Formation

The formation of the oxetane ring through intramolecular cyclization is a primary strategy, involving the formation of either a carbon-oxygen (C-O) or a carbon-carbon (C-C) bond to complete the four-membered ring.

Intramolecular Williamson Etherification Approaches

The intramolecular Williamson ether synthesis is a classical and widely employed method for the formation of cyclic ethers, including oxetanes. youtube.com This reaction involves an SN2 displacement of a leaving group by an alkoxide within the same molecule. youtube.com For the synthesis of 2,3,4-trimethyloxetane, this would conceptually start from a 3,4-dimethylpentane-1,3-diol derivative.

The general mechanism involves the deprotonation of a hydroxyl group to form an alkoxide, which then attacks a carbon atom bearing a suitable leaving group (e.g., a halide or a sulfonate ester) at the gamma position. While this method is versatile, the formation of a four-membered ring can be kinetically less favorable compared to the formation of larger rings. google.com

| Starting Material Type | Key Reagents | Bond Formed | Notes |

| γ-Haloalcohol | Base (e.g., NaH) | C-O | The halide at the γ-position is displaced by the alkoxide. |

| 1,3-Diol | Acid, then base | C-O | One hydroxyl group is converted to a good leaving group. |

Carbon–Oxygen (C–O) Bond Forming Cyclizations

Beyond the classical Williamson etherification, other C-O bond-forming cyclizations can be employed for the synthesis of substituted oxetanes. These methods often involve the activation of an alcohol to facilitate nucleophilic attack by another hydroxyl group within the same molecule. For instance, treatment of a 1,3-diol with an acid can lead to the formation of a carbocation, which is then trapped by the remaining hydroxyl group to form the oxetane ring.

Another approach involves the intramolecular cyclization of 3,4-epoxy-alcohols. In the presence of a base, the hydroxyl group can open the epoxide ring at the C4 position, leading to the formation of the oxetane ring.

Carbon–Carbon (C–C) Bond Forming Cyclizations

An alternative to forming the C-O bond is the formation of a C-C bond to construct the oxetane ring. This less common strategy typically involves the deprotonation of a carbon atom alpha to both the ether oxygen and an electron-withdrawing group, followed by an intramolecular SN2 reaction. While powerful, specific applications of this method for the synthesis of this compound are not prominently documented in the literature.

Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclizations

Rhodium-catalyzed reactions have emerged as a powerful tool in organic synthesis. One such application is the O-H insertion of a rhodium carbene, which can be utilized in the synthesis of ethers. nih.gov For oxetane synthesis, a strategy involving a rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization has been developed for di- and trisubstituted oxetanes. This two-step approach involves the reaction of a diazo compound with a β-haloalcohol in the presence of a rhodium catalyst to form an ether, which then undergoes an intramolecular C-C bond formation to yield the oxetane.

Photo-Initiated Cycloaddition Reactions in Oxetane Synthesis

Photochemical reactions provide a distinct pathway to oxetanes, often proceeding through mechanisms and intermediates not accessible under thermal conditions.

Paternò–Büchi Reaction Applications

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. libretexts.orgyoutube.com This reaction is arguably the most direct method for the synthesis of polysubstituted oxetanes like this compound. nsf.gov The reaction is initiated by the photoexcitation of the carbonyl compound to its excited state, which then reacts with the ground-state alkene.

For the synthesis of this compound, the Paternò-Büchi reaction would involve the photochemical reaction of acetaldehyde (B116499) with 2-butene. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by the nature of the reactants and the reaction conditions. The reaction typically proceeds via a 1,4-diradical intermediate, and the stability of this intermediate often governs the regiochemical outcome.

| Reactant 1 (Carbonyl) | Reactant 2 (Alkene) | Product | Reaction Type |

| Acetaldehyde | 2-Butene | This compound | Paternò-Büchi Reaction |

The photochemical cycloaddition of acetaldehyde with (Z)-but-2-ene has been studied, leading to the formation of oxetans. sigmaaldrich.com The stereochemistry of the starting alkene is often transferred to the product, although this is not always the case and depends on the lifetime and dynamics of the intermediate diradical.

Derivatization of Pre-formed Oxetane Scaffolds

Strategies for Functionalization at the Oxetane Ring Carbons (C2, C3, C4)

The functionalization of pre-formed oxetane rings is a critical strategy for accessing a diverse range of substituted oxetanes. The inherent ring strain of oxetanes facilitates their opening by various nucleophiles, enabling derivatization. acs.org

One common approach involves the ring-opening of oxetanes. For instance, 3-substituted oxetanes can undergo enantioselective desymmetrization, where a nucleophile selectively attacks one of the C2 or C4 positions. nih.gov This has been demonstrated in the synthesis of chiral 1,4-benzoxazepines, where a chiral phosphoric acid catalyzes the intramolecular ring-opening of a 3-substituted oxetane by a tethered amine. nih.gov Similarly, the desymmetrization of oxetanes using internal sulfur or selenium nucleophiles can lead to chiral tetrahydrothiophenes and tetrahydroselenophenes, respectively. nsf.gov

Functionalization can also be achieved without ring opening. For example, the hydroxyl group of oxetan-3-ols can be used as a handle for further modifications. nih.gov Additionally, the oxetane ring can be maintained during derivatization of substituents attached to it. acs.org

The table below summarizes different strategies for functionalizing the oxetane ring at its carbon atoms.

| Position | Functionalization Strategy | Reagents/Conditions | Resulting Structure |

| C2/C4 | Enantioselective Desymmetrization | Chiral Brønsted Acid, Internal Nucleophile (e.g., amine, thioester) | Chiral Heterocycles (e.g., 1,4-benzoxazepines, tetrahydrothiophenes) nih.govnsf.gov |

| C2 | Baeyer–Villiger Oxidation | Not specified | 2-Acetoxy Derivative acs.org |

| C3 | Derivatization of existing substituent | Not specified | Modified 3-substituted oxetane acs.org |

Enantioselective Synthetic Approaches for Chiral Methyl-Substituted Oxetanes

The synthesis of chiral, methyl-substituted oxetanes is of significant interest due to their potential applications in medicinal chemistry. nih.gov Several enantioselective strategies have been developed to address this challenge.

One powerful method involves the iridium-catalyzed C-C coupling of primary alcohols with vinyl epoxides. nih.gov This approach allows for the diastereo- and enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov For instance, the reaction of an alcohol with isoprene (B109036) oxide can yield a chiral oxetane. nih.gov

Another strategy is the enantioselective reduction of β-halo ketones, followed by intramolecular Williamson etherification. acs.org This method, reported by Soai et al., utilizes a chiral reducing agent to establish the stereocenter, which is then cyclized to the oxetane without racemization. acs.org

Biocatalysis also offers a promising route to chiral oxetanes. Halohydrin dehalogenases have been engineered to catalyze both the enantioselective formation and ring-opening of oxetanes. researchgate.net This biocatalytic platform can produce both enantiomers of chiral oxetanes with high enantiomeric excess. researchgate.net

The table below highlights key enantioselective synthetic approaches for chiral methyl-substituted oxetanes.

| Method | Key Features | Example Application |

| Iridium-Catalyzed C-C Coupling | Forms all-carbon quaternary stereocenters; high diastereo- and enantioselectivity. nih.gov | Synthesis of an oxetane analogue of haloperidol. nih.gov |

| Enantioselective Reduction of β-Halo Ketones | Uses a chiral reducing agent followed by Williamson etherification. acs.org | Preparation of enantioenriched 2-aryl-substituted oxetanes. acs.org |

| Biocatalysis with Halohydrin Dehalogenases | High efficiency and enantioselectivity; can produce both enantiomers. researchgate.net | Preparative-scale synthesis of chiral oxetanes and γ-substituted alcohols. researchgate.net |

Alternative and Emerging Synthetic Routes to Oxetane Derivatives

Catalytic Decomposition of Carbonate Esters of 1,3-Diols

Challenges and Advances in Stereocontrolled Access to Functionalized Oxetanes

The synthesis of functionalized oxetanes with precise stereocontrol presents significant challenges due to the inherent ring strain of the four-membered ring, which makes cyclization kinetically less favorable compared to the formation of three-, five-, or six-membered rings. acs.org Achieving high diastereoselectivity and enantioselectivity is a key focus in the development of new synthetic methods.

A significant advance in stereocontrolled oxetane synthesis is the use of stereoselective reductions of aldol (B89426) precursors to generate syn- and anti-1,3-diols, which can then be converted to oxetanes with retention of stereochemistry through a double inversion process. acs.org However, the presence of a methyl group at the 3-position can sometimes lead to a mixture of diastereoisomers, possibly due to the formation of a carbocationic intermediate. acs.org

The development of catalytic asymmetric methods has been a major step forward. As mentioned previously, iridium-catalyzed couplings and chiral Brønsted acid-catalyzed desymmetrizations have proven effective in creating chiral oxetanes with high stereocontrol. nih.govnsf.govnih.gov Furthermore, the use of chiral N-heterocyclic carbene (NHC) catalysts in formal [2+2] cycloadditions to form β-lactones, which are then converted to oxetanes, has also demonstrated excellent diastereomeric ratios and enantiomeric excesses. acs.org

Recent methodologies, such as the direct conversion of alcohols to oxetanes via a photoredox-catalyzed radical pathway, have shown the ability to achieve full diastereoselectivity in certain cases, particularly in the functionalization of complex molecules like pregnenolone. nih.gov

The table below outlines some of the challenges and advances in the stereocontrolled synthesis of functionalized oxetanes.

| Challenge | Advance | Example |

| Kinetic barrier to four-membered ring formation | Use of highly reactive intermediates and efficient catalysts. | Williamson etherification with strong bases; transition metal catalysis. acs.org |

| Diastereoselectivity in substituted oxetanes | Stereoselective preparation of acyclic precursors; catalytic asymmetric reactions. | Synthesis of syn- and anti-2,4-disubstituted oxetanes from corresponding 1,3-diols. acs.org |

| Enantioselectivity | Development of chiral catalysts and reagents. | Iridium-catalyzed enantioselective C-C coupling; chiral Brønsted acid-catalyzed desymmetrization. nih.govnih.gov |

| Functional group tolerance | Milder reaction conditions enabled by new catalytic systems. | Visible-light-enabled photoredox catalysis. nih.gov |

Reactivity and Mechanistic Investigations of Methyl Substituted Oxetanes

Ring-Opening Polymerization (ROP) Pathways

The significant ring strain of the four-membered oxetane (B1205548) ring (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, which are the basis for producing polyether polymers. researchgate.net This process can be initiated through either cationic or anionic pathways, each with distinct mechanisms and catalyst requirements.

Cationic Ring-Opening Polymerization (CROP) Mechanisms of Oxetanes

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing oxetanes. The higher basicity of the oxygen atom in the oxetane ring compared to that in epoxides (oxiranes) facilitates this process. researchgate.net The reaction proceeds via the generation of an active cationic species that subsequently attacks the monomer.

Initiation: The polymerization is typically initiated by a strong protic acid or a species that can generate a cation (a Lewis acid or a photo-acid generator). san-apro.co.jpmdpi.com The initiator protonates or coordinates with the oxygen atom of the oxetane ring, forming a tertiary oxonium ion. This activated monomer becomes the initial active center for polymerization. san-apro.co.jptechscience.cn Computational studies show that the activation energy for this initial step is very low, indicating that acidified oxetane can readily begin the polymerization process. rsc.orgrsc.org

Propagation: The propagation step involves the nucleophilic attack of the oxygen atom from an incoming monomer molecule on one of the α-carbon atoms of the activated oxonium ion. rsc.orgrsc.org This attack results in the opening of the strained four-membered ring and the formation of a new, longer polymer chain with the oxonium ion at its growing end. This process repeats, propagating the polymer chain. san-apro.co.jp The polymerization of oxetane is characterized by the continuous attack of the oxygen atom of a monomer on a carbon atom of the oxetane cation. rsc.org

The choice of catalyst or initiator is critical in controlling the CROP of oxetanes.

Montmorillonite (B579905) Clay: Proton-exchanged montmorillonite clay, such as Maghnite-H+, has been proven to be an effective, non-toxic solid catalyst for the ring-opening polymerization of oxetane. techscience.cnresearchgate.netresearchgate.net The catalytic activity stems from both Brønsted and Lewis acid sites on the clay's surface. researchgate.netresearchgate.net Studies have shown that increasing the proportion of Maghnite-H+ leads to a higher conversion of the oxetane monomer. researchgate.net This type of catalyst offers the advantage of being a heterogeneous system, allowing for easy recovery after the reaction is complete. techscience.cn

Photo-Acid Generators (PAGs): Cationic photopolymerization utilizes photo-acid generators (PAGs) that produce a strong acid upon exposure to UV light. tuwien.atrsc.orgradtech.org This photogenerated acid then initiates the CROP of oxetane monomers at room temperature. san-apro.co.jpradtech.org Onium salts, such as diphenyliodonium (B167342) and triarylsulfonium salts, are common PAGs. tuwien.atrsc.orgeu-japan.eu Novel PAGs based on anions like tetrakis(perfluoro-t-butyloxy)aluminate have been developed to enhance reactivity and offer better solubility in various monomers. tuwien.atrsc.orgeu-japan.eu This method is highly efficient for UV-curing applications. tuwien.atrsc.org

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has provided profound insights into the CROP mechanism of oxetanes. rsc.orgrsc.orgdtic.mil Methods like B3LYP and MP2 with basis sets such as 6-31G(d,p) and 6-311++G(d,p) are employed to optimize the geometries of reactants, transition states, intermediates, and products along the reaction pathway. rsc.orgrsc.org

These theoretical studies confirm that the polymerization proceeds by the oxygen atom of an oxetane monomer attacking a carbon atom of the protonated oxetane cation. rsc.orgrsc.org Quantum chemical calculations have been instrumental in investigating the propagation step, including modeling the interaction between a protonated oxetane ring and an incoming oxetane molecule. dtic.mil Furthermore, DFT calculations have been used to understand the role of noncovalent interactions in catalyst-mediated ring-opening reactions. nih.gov

Mechanistic studies have focused on identifying the structures and energies of stationary points along the polymerization reaction coordinate.

Transition States and Intermediates: Vibrational analysis is used to confirm the nature of each calculated structure, with transition states having exactly one imaginary frequency. rsc.orgrsc.org The geometry of the transition state is typically found to be closer to the reactant complex than the product intermediate. rsc.org For example, in the dimerization of oxetane, the distance between the attacking oxygen and the ring carbon decreases from 0.255 nm in the reactant complex to 0.222 nm in the transition state, and finally to 0.150 nm in the ring-opened intermediate. rsc.org The reaction typically follows an SN2 mechanism. researchgate.net

Reaction Energetics: Energy analysis reveals that the initial activation energy for the polymerization of acidified oxetane is very low, facilitating the reaction. rsc.orgrsc.org DFT calculations can determine the energy barriers for different potential reaction routes, identifying the most favorable pathway. For instance, in a catalyzed system, the energy barrier for a route where the catalyst actively participates in the ring-opening can be significantly lower than for other routes. researchgate.net The heat of polymerization is also a key thermodynamic parameter that can be calculated. researchgate.net

Table 1: Geometric Parameter Changes in Oxetane Dimerization (B3LYP/6-31G(d,p)) rsc.org

Anionic Ring-Opening Polymerization Mechanisms of Oxetanes

While less common than CROP for simple alkyl-substituted oxetanes, anionic ring-opening polymerization (AROP) is a viable pathway, particularly for oxetanes bearing specific functional groups or when used in copolymerization. radtech.orgmdpi.com The mechanism is initiated by a strong nucleophile, typically an alkoxide or an organometallic species.

For instance, the AROP of (3-hydroxymethyl)oxetanes has been successfully achieved using a potassium tert-butoxide and 18-crown-6-ether complex as a catalyst. radtech.org AROP is also used in the alternating copolymerization of oxetanes with cyclic carboxylic anhydrides, catalyzed by quaternary onium salts, to produce polyesters. radtech.orgacs.org The mechanism involves the nucleophilic attack of a terminal alkoxide on the anhydride (B1165640), followed by the ring-opening of the oxetane by the resulting carboxylate anion. acs.org Solid-state AROP has also been explored for other cyclic ethers, demonstrating unique reactivity compared to solution polymerization. nih.gov

Table 2: Comparison of Polymerization Pathways

Alternating Copolymerization with Cyclic Carboxylic Anhydrides

The alternating copolymerization of oxetanes with cyclic carboxylic anhydrides represents a significant method for the synthesis of polyesters. While specific studies on 2,3,4-trimethyloxetane are not extensively detailed in the provided search results, the general principles of this reaction can be inferred from studies on similar cyclic ethers and anhydrides. This process typically involves a ring-opening polymerization mechanism, often catalyzed by metal-based catalysts. nih.gov

The copolymerization of cyclic ethers and anhydrides can lead to the formation of poly(ester-alt-ethers) with specific repeating units. nih.gov For instance, the reaction between an anhydride (A) and an epoxide (B), a three-membered cyclic ether, has been shown to yield copolymers with an ABB sequence. nih.gov This suggests a controlled insertion of the monomers into the growing polymer chain. The choice of catalyst is crucial for controlling the selectivity and rate of the copolymerization. Zirconium(IV) catalysts have been effectively used for the ring-opening copolymerization of various anhydrides and epoxides. nih.gov

The reactivity of the cyclic ether and the anhydride, as well as the reaction conditions, influence the properties of the resulting copolymer. For example, the steric hindrance of the monomers can affect the reaction rate, with more hindered monomers requiring higher temperatures to achieve full conversion. nih.gov The resulting polyesters are often amorphous and exhibit a range of glass transition temperatures and thermal decomposition points depending on their specific composition. nih.gov

Addition Reactions of Oxetanes for Functional Molecule Synthesis

The strained four-membered ring of oxetanes makes them susceptible to addition reactions, which open the ring and lead to the formation of functionalized molecules. These reactions can proceed through either nucleophilic or electrophilic pathways.

Due to their ring strain, the C-O bonds of oxetanes are labile and can be cleaved by appropriate nucleophiles. acs.org This ring-opening provides access to 1,3-difunctionalized compounds. acs.org While specific examples for this compound are not provided in the search results, the general reactivity pattern of oxetanes suggests that it would undergo nucleophilic attack. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the oxetane ring.

Polyaddition Reactions for Novel Functional Polymer Synthesis

The synthesis of novel functional polymers often utilizes the ring-opening polymerization of cyclic ethers like oxetanes. This process, particularly cationic ring-opening polymerization, can lead to the formation of polyethers with tailored properties. While specific studies detailing the polyaddition of this compound are not extensively documented, the reactivity of the broader class of methyl-substituted oxetanes provides a framework for its potential applications.

The polymerization of oxetane derivatives is a key method for creating functional polymers, including photo-curable materials and energetic binders. radtech.orgresearchgate.netnih.gov For instance, poly(meth)acrylates containing pendant oxetane groups can be synthesized and subsequently polymerized through radical mechanisms. radtech.org Similarly, energetic polymers such as poly(3-azidomethyl-3-methyl oxetane) (poly(AMMO)) are produced via the cationic ring-opening polymerization of the corresponding substituted oxetane monomer. researchgate.netnih.gov These processes highlight a general strategy where the oxetane ring is incorporated into a monomer and then polymerized, or the oxetane monomer itself is subjected to ring-opening polymerization to form the polymer backbone. radtech.org The substitution pattern on the oxetane ring, such as the placement of methyl groups, is known to influence the rigidity and thermomechanical properties of the resulting polymers. nih.gov

Gas-Phase Oxidation and Combustion Chemistry of Cyclic Ethers

Cyclic ethers, including substituted oxetanes, are recognized as important intermediates in the low-temperature oxidation and combustion of hydrocarbon fuels. unizar.esresearchgate.netaraid.es Their formation and subsequent reactions play a crucial role in engine auto-ignition phenomena. unizar.es

Formation of Substituted Oxetanes as Intermediates in Hydrocarbon Oxidation

During the low-temperature (below ~900 K) oxidation of alkanes, a key reaction pathway involves the formation of hydroperoxy-alkyl radicals (QOOH). uga.eduresearchgate.net These intermediates can undergo cyclization reactions to form cyclic ethers and a hydroxyl radical (•OH). researchgate.net The structure of the parent alkane dictates the specific substituted oxetane that is formed.

Research has shown that trimethyloxetanes are significant products in the oxidation of specific hexane (B92381) isomers. For example, the oxidation of 2,3-dimethylbutane (B166060) leads to the formation of 2,2,3-trimethyloxetane and tetramethyloxirane (B1605827) as major initial products. dlr.depsu.edu Similarly, studies on the oxidation of 2-methylpentane (B89812) have identified 2,2,4-trimethyloxetane as a product. unizar.es In fact, the experimentally observed amounts of 2,2,4-trimethyloxetane during 2-methylpentane oxidation were found to be higher than what was predicted by early theoretical models. epa.gov These findings underscore that the formation of trimethyloxetanes is a characteristic feature of the oxidation mechanism of branched alkanes.

The general pathway for the formation of a substituted oxetane from an alkane is summarized below:

Alkane Oxidation Pathway to Oxetane Formation

| Step | Reaction | Description |

|---|---|---|

| 1 | RH + •OH → R• + H₂O | Hydrogen abstraction from the parent alkane (RH) to form an alkyl radical (R•). |

| 2 | R• + O₂ → ROO• | Addition of molecular oxygen to the alkyl radical to form an alkylperoxy radical (ROO•). |

| 3 | ROO• → •QOOH | Intramolecular H-atom transfer to form a hydroperoxy-alkyl radical (•QOOH). |

| 4 | •QOOH → Oxetane + •OH | Cyclization of the •QOOH radical via ring closure to form a substituted oxetane and a hydroxyl radical. researchgate.net |

Chemical Kinetics of Cyclic Ethers (including Trimethyloxetanes) in Combustion Processes

The study of chemical kinetics is essential for understanding and modeling combustion, as it governs reaction rates, flame propagation, and pollutant formation. fiveable.mealliedacademies.org For cyclic ethers, kinetic studies focus on their rates of formation from fuel precursors and their subsequent degradation rates. unizar.esaraid.es

Once formed, the degradation of trimethyloxetanes is initiated by reactions with radicals present in the combustion environment, such as •OH, H•, and O•. A key kinetic parameter is the rate constant for hydrogen-atom abstraction from the oxetane ring or its substituents. Studies on the reactions of methyl radicals with various methyl-substituted oxetanes have been performed to determine these rate parameters. rsc.org

The following table presents Arrhenius parameters for the abstraction of hydrogen atoms from different sites in substituted oxetane molecules by methyl radicals, providing insight into the reactivity of specific C-H bonds. rsc.org

Arrhenius Parameters for H-Atom Abstraction from Substituted Oxetanes by Methyl Radicals

| Abstraction Site | log(A / cm³ mol⁻¹ s⁻¹) | Eₐ (kJ mol⁻¹) |

|---|---|---|

| Methylene (C-4) | 11.00 | 44.5 |

| Methyl (from 3-methyloxetane) | 11.20 | 49.5 |

| Methine (C-3) | 11.00 | 33.5 |

| Methylene (C-2) | 11.35 | 37.0 |

Data derived from studies on oxetane, 2-methyloxetane, 3-methyloxetane, 2,2-dimethyloxetane, and 3,3-dimethyloxetane. rsc.org The 'A' factor is the pre-exponential factor, and 'Eₐ' is the activation energy.

Degradation Pathways and Radical Reactions (e.g., H-atom Transfer)

The degradation of trimethyloxetanes in combustion environments proceeds through a series of radical reactions. unizar.esaraid.es The initial and most critical step is typically the abstraction of a hydrogen atom from a C-H bond by a radical species, leading to the formation of a cyclic ether radical. unizar.espsu.edursc.org

The position of the hydrogen abstraction is crucial as it determines the subsequent reaction pathways. Abstraction can occur from the methyl groups or directly from the oxetane ring. The resulting cyclic ether radical is unstable and can undergo further reactions, most notably β-scission, which leads to the opening of the four-membered ring. researchgate.net This ring-opening step is a dominant degradation pathway. researchgate.net

For a trimethyloxetane, the degradation can be initiated as follows:

H-atom Abstraction: A radical (X•, such as •OH) abstracts a hydrogen atom from the trimethyloxetane, forming a trimethyloxetanyl radical and HX.

C₆H₁₂O + X• → C₆H₁₁O• + HX

Radical Decomposition: The resulting trimethyloxetanyl radical undergoes ring-opening, typically breaking a C-C or C-O bond, to form more stable, smaller oxygenated species and hydrocarbon radicals. researchgate.net For example, the oxidation of 2,3-dimethylbutane produces 2,2,3-trimethyloxetane, which then decomposes. psu.edu The radicals formed from this decomposition can then participate in further combustion reactions.

Radical ring-opening can also be promoted through co-catalysis, which complements existing strategies and can influence the regioselectivity of the bond cleavage. researchgate.net

Computational Modeling of Oxetane Oxidation Chemistry

Computational chemistry is a powerful tool for investigating the complex reaction networks involved in combustion. mit.edu Theoretical methods are widely used to calculate the electronic structure, thermochemical properties (like heat of formation), and kinetic data (like rate coefficients) for cyclic ethers and their reactions. unizar.esaraid.esresearchgate.net

Quantum chemical calculations have been employed to determine high-pressure limit rate coefficients for the cyclization reactions of hydroperoxyl-alkyl radicals that form cyclic ethers. researchgate.net These calculations help to refine the reaction mechanisms used in combustion models. For example, theoretical rate coefficients for the formation of 2,4-dimethyloxetane (B180638) from the 2-hydroperoxypentan-4-yl radical significantly improved the agreement between modeled and experimental species profiles in n-pentane combustion. researchgate.net

Modeling studies are crucial for:

Mechanism Development: Building and refining detailed chemical kinetic mechanisms that describe the oxidation of fuels. osti.govsemanticscholar.org

Predicting Intermediates: Simulating the concentration profiles of intermediate species, including substituted oxetanes, under various combustion conditions. researchgate.net

Understanding Reaction Pathways: Elucidating the dominant formation and consumption pathways for key species, providing insights that can be difficult to obtain experimentally. uga.edu

These computational approaches complement experimental studies, such as those using jet-stirred reactors or rapid compression machines, to provide a comprehensive understanding of the combustion chemistry of cyclic ethers. unizar.es

Spectroscopic Analysis of 2,3,4 Trimethyloxetane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the connectivity and stereochemistry of the molecule. For cis-2,3,trans-4-trimethyloxetane, the chemical shifts and coupling constants in the ¹H NMR spectrum are crucial for confirming the relative stereochemistry of the methyl groups.

¹H NMR Data for cis-2,3,trans-4-trimethyloxetane (in CCl₄ at 60 MHz, shifts in Hz from internal TMS)

| Proton | Chemical Shift (Hz) | Coupling Constants (Hz) |

| 2-H | 277.2 | J(2-H, 3-H) = 8.1 |

| 3-H | 129.6 | J(3-H, 4-H) = 8.1 |

| 4-H | 283.8 | J(2-H, 2-Me) = 6.2 |

| 2-Me | 63.6 | J(3-H, 3-Me) = 7.1 |

| 3-Me | 51.6 | J(4-H, 4-Me) = 6.2 |

| 4-Me | 70.8 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectra of substituted oxetanes often show weak molecular ion peaks. The fragmentation of cis-2,3,trans-4-trimethyloxetane is characterized by ring cleavage.

Key Mass Spectral Fragments for cis-2,3,trans-4-trimethyloxetane (at 10 eV)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 100 | 10 | [M]⁺ |

| 59 | 29 | [C₃H₇O]⁺ |

| 56 | 100 | [C₄H₈]⁺ |

| 45 | 10 | [C₂H₅O]⁺ |

| 43 | 11 | [C₃H₇]⁺ |

| 41 | 14 | [C₃H₅]⁺ |

The most abundant peak at m/e 56 corresponds to the loss of acetaldehyde (B116499) via one fragmentation pathway, while the significant peak at m/e 59 arises from an alternative ring cleavage.

Research Applications and Emerging Areas

Monomers and Building Blocks in Polymer and Materials Science

The oxetane (B1205548) functional group is a valuable building block for polymers. The polymerization of oxetanes is primarily driven by the relief of the significant ring strain (approximately 107 kJ/mol for the parent oxetane), which is much greater than that of less reactive cyclic ethers like tetrahydrofuran (B95107) nih.govwikipedia.org.

Substituted oxetanes, including 2,3,4-Trimethyloxetane, readily undergo cationic ring-opening polymerization (CROP) to produce polyethers researchgate.netecust.edu.cn. This process is typically initiated by strong acids, Lewis acids, or carbocationic salts, which activate the oxygen atom in the oxetane ring, leading to the formation of a tertiary oxonium ion that propagates the polymer chain wikipedia.org. The reaction proceeds via the attack of the oxygen atom from an incoming monomer molecule on one of the α-carbons of the activated, ring-opened monomer unit .

The polymerization of unsymmetrically substituted oxetanes like this compound can lead to polymers with specific stereochemistry, although this requires careful control of initiators and reaction conditions wikipedia.org. Furthermore, this compound can be copolymerized with other oxetane derivatives or other cyclic ethers, such as tetrahydrofuran, to create copolymers wikipedia.org. This strategy is employed to modify the properties of the resulting polymer, such as adjusting crystallinity or enhancing mechanical performance wikipedia.org. For instance, copolymerizing 3-nitratomethyl-3-methyloxetane with tetrahydrofuran is a known method to produce energetic copolyethers .

Oxetane derivatives are increasingly used in the formulation of photo-curable systems, particularly for ultraviolet (UV) curing applications radtech.orgmdpi.com. In these systems, they are often used as reactive diluents or co-monomers in combination with cycloaliphatic epoxy resins google.com. The polymerization is initiated by a photoinitiator that generates a strong acid upon exposure to UV light, which then triggers the cationic polymerization of both the oxetane and epoxy groups radtech.org.

The inclusion of oxetanes in these formulations offers several advantages. They can significantly increase the speed of the curing process compared to systems containing only epoxy monomers. Additionally, the presence of oxetane monomers has been shown to improve the flexibility and adhesion of the resulting coatings and resins, making them valuable for producing everything from specialty coatings to materials for 3D printing google.com.

The structure of the oxetane monomer directly influences the properties of the final polymer. The three methyl groups on the this compound ring are expected to produce an amorphous polymer, as single-substituent groups on the 2 or 3 position of the oxetane ring tend to disrupt crystalline packing wikipedia.org. This contrasts with symmetrically disubstituted oxetanes, which often yield crystalline materials wikipedia.org.

By carefully selecting substituted oxetane monomers or creating copolymers, materials can be engineered with a wide range of tailored properties. For example, the incorporation of halogenated oxetane monomers can significantly increase the melting point and chemical resistance of the resulting polymer wikipedia.org. One of the first commercial polyoxetanes, derived from 3,3-bis(chloromethyl)oxetane, was known for its high heat-distortion temperature, low water absorption, and excellent resistance to most organic solvents wikipedia.org. Similarly, incorporating fluorinated oxetanes into polyurethanes has been shown to modify surface properties and wetting behavior acs.org. This ability to tailor properties like flexibility, thermal stability, and solvent resistance makes polyoxetanes suitable for advanced material applications wikipedia.orgacs.org.

Table 1: Influence of Substitution on Polyoxetane Properties

| Monomer | Polymer Crystallinity | Melting Point (°C) | Key Properties |

|---|---|---|---|

| Oxetane (unsubstituted) | Crystalline | 35 | Baseline polyether |

| 3,3-Dimethyloxetane | Crystalline | 47 | Symmetrical substitution maintains crystallinity wikipedia.org |

| 2-Methyloxetane | Amorphous | N/A | Asymmetrical substitution disrupts packing wikipedia.org |

| 3,3-Bis(chloromethyl)oxetane | Crystalline | 135-290 (varies with halogen) | High chemical and heat resistance, self-extinguishing wikipedia.org |

| This compound (Predicted) | Amorphous | Low | Asymmetrical substitution leads to amorphous character wikipedia.org |

Role in Understanding Complex Chemical Systems

Beyond materials science, the study of specific isomers like this compound can provide insights into complex reaction networks, from fuel combustion to the biosphere's chemical output.

Cyclic ethers are a class of oxygenated compounds that can be formed as intermediates during the low-temperature oxidation and combustion of hydrocarbon fuels mdpi.com. Their formation pathways are important for developing detailed kinetic models that accurately predict combustion phenomena like autoignition. The formation of four-membered rings like oxetanes in a combustion environment is mechanistically plausible, potentially arising from the isomerization and cyclization of hydroperoxyalkyl radicals, which are key intermediates in low-temperature hydrocarbon oxidation.

The oxetane ring is a structural motif found in over 600 known natural products nih.gov. These compounds are produced by a diverse range of organisms, including bacteria, fungi, algae, and plants nih.govresearchgate.net. Many of these natural products are volatile or semi-volatile and contribute to the complex mixture of volatile organic compounds (VOCs) emitted into the atmosphere by the biosphere.

These natural VOCs play significant roles in atmospheric chemistry and ecological interactions. While the direct identification of the simple compound this compound in plant or microbial emissions is not a prominent finding in scientific literature, the established existence of many more complex oxetane-containing natural products suggests that the formation of simpler alkylated oxetanes via biochemical pathways is possible nih.gov. The detection of such trace compounds in natural VOC profiles requires highly sensitive analytical methods, such as thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC/MS), which are capable of identifying compounds present at very low concentrations nih.govmdpi.com.

Advanced Synthetic Intermediate in Organic Synthesis

The unique structural and chemical properties of the oxetane ring make it a valuable building block in organic synthesis. The presence of multiple substituents, as in this compound, offers a platform for creating highly complex and stereochemically rich molecules.

The synthesis of a specific stereoisomer of this compound is a significant challenge that, once overcome, provides a powerful intermediate for stereocontrolled synthesis. The control of three distinct stereocenters on the oxetane ring allows for the precise spatial arrangement of functional groups.

Key synthetic strategies for producing substituted oxetanes often rely on intramolecular cyclizations of 1,3-diols or related precursors. acs.org For a molecule like this compound, this would involve starting with a highly substituted and stereochemically defined pentane-2,4-diol derivative. The stereochemical outcome of the cyclization can be controlled by ensuring the appropriate configuration of the starting material, often achieved through asymmetric synthesis or resolution. acs.org For instance, the Williamson etherification, a classic method for C-O bond formation, can be used to form the oxetane ring with an inversion of stereochemistry at one of the centers, allowing for predictable stereochemical outcomes. acs.org

Once a specific stereoisomer of this compound is synthesized, it can serve as a rigid scaffold. The methyl groups can direct subsequent reactions to specific positions, and the oxetane ring itself can be opened selectively under certain conditions to yield highly functionalized acyclic products with defined stereochemistry.

In medicinal chemistry, there is a constant drive to explore new areas of "chemical space" to identify novel drug candidates. mdpi.com For decades, research has been dominated by flat, aromatic (sp²-rich) molecules. Oxetane scaffolds, being inherently three-dimensional, provide a direct route to move away from this "flatland" and access novel molecular geometries. nih.govacs.org

The this compound scaffold is a prime example of a fragment that can be used to explore this underutilized chemical space. By incorporating this rigid, non-planar motif into larger molecules, chemists can create compounds with unique shapes and property profiles. mdpi.com This can lead to improved target engagement, enhanced selectivity, and better physicochemical properties, such as increased aqueous solubility and metabolic stability, compared to more traditional carbocyclic or aromatic analogues. nih.govmagtech.com.cn The synthesis of diverse libraries based on the this compound core, where each stereoisomer serves as a distinct starting point, allows for a systematic exploration of three-dimensional space that is inaccessible with simpler building blocks.

Oxetane Motif in Molecular Design Research

The specific substitution pattern of this compound offers a unique case study for understanding the subtle interplay of steric and electronic effects in molecular design.

The unsubstituted oxetane ring is nearly planar but possesses a slight pucker. nih.govbeilstein-journals.org The introduction of substituents significantly increases this puckering to alleviate unfavorable eclipsing interactions. mdpi.comutexas.edu In this compound, the steric repulsion between the three methyl groups would force the ring into a more pronounced and well-defined puckered conformation.

| Stereoisomer of this compound | Anticipated Steric Interactions | Predicted Conformational Effect |

|---|---|---|

| cis-2,3, cis-3,4 (all-cis) | High (1,2 and 1,3 diaxial-like interactions) | Highly puckered, high-energy conformation |

| trans-2,3, cis-3,4 | Moderate | Puckered conformation to separate trans groups |

| trans-2,3, trans-3,4 | Low | More stable, puckered conformation with minimized steric clash |

The oxetane ring is a polar motif due to the presence of the electronegative oxygen atom, making it a good hydrogen bond acceptor. acs.orgnih.gov This polarity is a key feature that distinguishes it from non-polar carbocyclic analogues like cyclobutane. The incorporation of an oxetane can significantly improve properties like aqueous solubility and reduce lipophilicity, which are often desirable in drug candidates. magtech.com.cn While the three methyl groups in this compound are non-polar, the underlying polarity of the ether linkage remains a dominant feature of the scaffold's core.

Perhaps the most significant impact of the this compound motif is its contribution to molecular three-dimensionality. nih.govacs.org The defined puckered conformation, locked in place by the methyl substituents, creates a rigid, non-planar structure. When this scaffold is incorporated into a larger molecule, it projects its substituents into distinct vectors in 3D space. This is a powerful tool for optimizing interactions with complex protein binding sites, which are themselves three-dimensional. nih.gov In contrast to a flat phenyl ring which offers limited directional diversity, the this compound scaffold provides a robust and predictable way to enhance the 3D character of a molecule, potentially leading to improved biological activity and selectivity. mdpi.comnih.gov

| Property | Unsubstituted Oxetane | Cyclobutane (Analogue) | This compound |

|---|---|---|---|

| Polarity | Polar | Non-polar | Moderately Polar |

| Hydrogen Bond Acceptor | Yes | No | Yes |

| Dominant Geometry | Slightly Puckered (3D) | Puckered (3D) | Highly Puckered / Rigid (3D) |

| Solubility Contribution | Increases aqueous solubility | Decreases aqueous solubility | Expected to increase aqueous solubility vs. all-carbon analogue |

Conclusion and Future Research Perspectives

Summary of Key Advances in 2,3,4-Trimethyloxetane Chemistry

A thorough search of chemical databases and scholarly articles has yielded no specific studies or significant advances related to the chemistry of this compound. The field of oxetane (B1205548) chemistry has seen considerable progress in recent years, with numerous methodologies developed for the synthesis and functionalization of the oxetane ring. acs.orgnih.gov These four-membered cyclic ethers are of increasing interest in medicinal chemistry due to their unique physicochemical properties, such as the ability to influence solubility, metabolic stability, and lipophilicity. acs.orgutexas.edu However, this body of research does not specifically address the 2,3,4-trimethyl substituted variant. General synthetic strategies for oxetanes include intramolecular cyclizations (Williamson etherification), acs.org and [2+2] photocycloadditions (the Paternò–Büchi reaction). acs.orgbeilstein-journals.org While these methods could theoretically be adapted for the synthesis of this compound, no such specific applications have been reported in the reviewed literature.

Unresolved Challenges and Open Questions in Substituted Oxetane Research

The broader field of substituted oxetane research faces several ongoing challenges that would likely apply to a hypothetical study of this compound. A primary hurdle is achieving desired substitution patterns, which remains a considerable synthetic challenge despite recent methodological advances. nih.govacs.org The availability of diverse oxetane building blocks is limited, which constrains the variety of substitution patterns that can be readily accessed. nih.govacs.org

Another significant challenge is the potential for ring instability. Oxetane rings can be susceptible to ring-opening, particularly under acidic conditions or at high temperatures, and predicting the stability of a given substitution pattern is not always straightforward. nih.govacs.org For instance, oxetanes substituted with electron-donating groups at the C2 position are often unstable. nih.gov Furthermore, the structural elucidation of complex molecules containing oxetane moieties can be challenging, with cases of misassignment reported in the literature. researchgate.netnih.gov

A summary of general challenges in substituted oxetane research is presented in the table below.

| Challenge | Description |

| Synthetic Accessibility | Difficulty in accessing specific substitution patterns and a limited availability of diverse building blocks. nih.govacs.org |

| Ring Stability | Susceptibility to ring-opening under certain conditions (e.g., acidic, high temperature), with stability being dependent on the substitution pattern. nih.govacs.org |

| Predictive Modeling | Limited datasets are available to accurately predict the physicochemical and metabolic properties of novel oxetane compounds. nih.gov |

| Structural Elucidation | Complex stereochemistry and potential for spectral misinterpretation can lead to incorrect structure assignment. researchgate.netnih.gov |

Promising Directions for Future Academic and Methodological Development

Future research in the field of substituted oxetanes is likely to focus on several key areas. A major thrust will be the development of new synthetic methodologies to access a wider variety of substituted oxetanes with greater efficiency and control over stereochemistry. beilstein-journals.orgacs.orgpeeref.com This includes the design of novel building blocks and catalytic transformations. nih.govacs.org For instance, recent breakthroughs in the synthesis of fluorinated oxetanes highlight the potential for innovative approaches to creating valuable new chemical entities. news-medical.net

Improving the predictive understanding of oxetane properties is another crucial direction. As more data on the stability, reactivity, and biological effects of different oxetane-containing molecules become available, it will be possible to develop more robust computational models to guide the design of new compounds with desired characteristics. nih.gov The exploration of oxetanes as bioisosteres for other functional groups, such as carbonyls and gem-dimethyl groups, will also continue to be an active area of investigation in medicinal chemistry. acs.orgacs.org The development of practical and scalable synthetic routes will be essential for the broader application of these promising heterocyclic compounds in drug discovery and materials science. acs.orgpeeref.com

Promising future research directions are summarized in the following table.

| Research Direction | Focus Area |

| Methodology Development | Creation of novel, efficient, and stereoselective synthetic routes to access diverse substituted oxetanes. beilstein-journals.org |

| Building Block Innovation | Design and synthesis of new oxetane-containing building blocks to expand accessible chemical space. nih.govacs.org |

| Computational Modeling | Development of predictive models for the physicochemical properties, stability, and metabolic fate of oxetane derivatives. nih.gov |

| Medicinal Chemistry Applications | Further exploration of oxetanes as valuable motifs in drug design to enhance properties like solubility and metabolic stability. acs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2,3,4-Trimethyloxetane with high yield and purity?

- Methodological Answer: Use acid-catalyzed cyclization of triols or epoxide ring-closing reactions under anhydrous conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>98%) using HPLC. Validate structure via NMR (e.g., δ 1.2–1.5 ppm for methyl groups) and compare with reference spectra from authoritative databases like NIST Chemistry WebBook .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer: Employ FT-IR to identify functional groups (C-O-C stretch ~1100 cm) and differential scanning calorimetry (DSC) to determine melting points (e.g., 118–120°C, based on analog compounds). Use mass spectrometry for molecular ion confirmation (e.g., m/z 116) and cross-validate with computational models (DFT) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer: Store under inert gas (Ar/N) at –20°C in amber glass vials to avoid moisture absorption and photodegradation. Periodically assess stability via GC-MS and document batch-specific degradation kinetics .

Advanced Research Questions

Q. How can discrepancies in reported reaction kinetics of this compound’s ring-opening be methodologically addressed?

- Methodological Answer: Conduct replicate studies under standardized conditions (solvent polarity, temperature, catalyst loading) using in situ FT-IR or NMR to monitor real-time kinetics. Compare results with density functional theory (DFT) simulations to identify mechanistic variations (e.g., solvent effects on transition states) .

Q. What strategies are effective for integrating heterogeneous data (e.g., spectroscopic, kinetic) in studies of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.